molecular formula C14H11NO B8626055 4-Benzofuran-2-ylphenylamine

4-Benzofuran-2-ylphenylamine

Cat. No. B8626055
M. Wt: 209.24 g/mol
InChI Key: VIFJBKCTATUILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzofuran-2-ylphenylamine is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzofuran-2-ylphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzofuran-2-ylphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Benzofuran-2-ylphenylamine

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

N-phenylcyclopenta[b]pyran-2-amine

InChI

InChI=1S/C14H11NO/c1-2-6-12(7-3-1)15-14-10-9-11-5-4-8-13(11)16-14/h1-10,15H

InChI Key

VIFJBKCTATUILA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C3C=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-iodo-aniline (25.0 g, 114.1 mmol), 2-benzofuran-boronic acid (27.7 g, 171.2 mmol), PdCl2(O-tolylphosphine) (11.66 g, 14.8 mmol), and Na2CO3(60.49 g, 570.7 mmol) in DME/EtOH/H2O (4:2:1)(700 mL) was heated at 125° C. for 2 h. The reaction mixture was cooled to room temperature, filtered and washed. The solvent was removed under reduced pressure. The residue was partitioned (ethyl acetate/water) and the organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The resulting crude was purified by column chromatography on silica gel, eluting with dichloromethane to afford 4-benzofuran-2-yl-phenylamine (11) as a pale yellow solid (23.78 g, 99.5%): 1H NMR (300 MHz, CDCl3): δ 7.66 (d, J=9.0 Hz, 2H), 7.51-7.55 (m, 2H), 7.20-7.23 (m, 2H), 6.81 (s, 1H), 6.73 (d, J=9.0 Hz, 2H), 3.83 (bs, 2H) TLC conditions: Uniplate silica gel, 250 microns; mobile phase=ethyl acetate/hexanes (2:1); Rf=0.45.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(O-tolylphosphine)
Quantity
11.66 g
Type
reactant
Reaction Step One
Quantity
60.49 g
Type
reactant
Reaction Step One
Name
DME EtOH H2O
Quantity
700 mL
Type
solvent
Reaction Step One

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